molecular formula C14H7ClN2O B8128717 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile

5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile

Cat. No.: B8128717
M. Wt: 254.67 g/mol
InChI Key: HEYJYFCHYCODFH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 5-chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile provides a precise description of the compound’s structure. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as the core framework. Substituents are positioned at the 2-, 4-, and 5-positions of the oxazole ring:

  • A naphthalen-1-yl group (a bicyclic aromatic system) is attached to the 2-position.
  • A chlorine atom occupies the 5-position.
  • A cyano group (-C≡N) is bonded to the 4-position.

The structural representation can be further elucidated using the SMILES notation N#CC1=C(Cl)OC(C2=C3C=CC=CC3=CC=C2)=N1, which encodes the connectivity of atoms and functional groups. The naphthalene moiety is represented by the substring C2=C3C=CC=CC3=CC=C2, highlighting its fused benzene rings.

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number 1609377-49-2 , a universal identifier for chemical substances. While no widely recognized synonyms are reported in the literature, systematic variations of its IUPAC name may occur in specialized databases. For example, alternative positional descriptors or functional group prioritization could yield names such as 4-cyano-5-chloro-2-(1-naphthyl)-1,3-oxazole, though this form is not commonly used.

Identifier Value
CAS Registry Number 1609377-49-2
IUPAC Name This compound
SMILES Notation N#CC1=C(Cl)OC(C2=C3C=CC=CC3=CC=C2)=N1

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₇ClN₂O reflects the compound’s composition of 14 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight, calculated as the sum of the atomic masses, is 254.67 g/mol .

Elemental Composition Breakdown

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 14 12.01 168.14
Hydrogen (H) 7 1.008 7.056
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 1 16.00 16.00
Total 254.67

The degree of unsaturation , calculated using the formula $$ \text{Degrees} = \frac{2C + 2 - H - X + N}{2} $$, where $$ C = 14 $$, $$ H = 7 $$, $$ X = 1 $$ (Cl), and $$ N = 2 $$, yields: $$ \frac{(2 \times 14) + 2 - 7 - 1 + 2}{2} = \frac{24}{2} = 12 $$ This high degree of unsaturation confirms the presence of multiple rings (naphthalene and oxazole) and triple bonds (cyano group).

Properties

IUPAC Name

5-chloro-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O/c15-13-12(8-16)17-14(18-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJYFCHYCODFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(O3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Sandmeyer reaction is the most widely reported method for synthesizing 5-chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile. This approach involves converting an amino group (-NH2_2) to a chloro group (-Cl) using copper(II) chloride (CuCl2_2) and tert-butyl nitrite (t-BuONO) in acetonitrile.

Procedure:

  • Starting Material : 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile (1 equiv).

  • Reagents :

    • CuCl2_2 (1.1–1.5 equiv)

    • t-BuONO (1.1–1.5 equiv)

    • Acetonitrile (0.1–0.2 M)

  • Conditions :

    • Temperature: 50–140°C

    • Time: 3–16 hours

  • Workup :

    • Extraction with ethyl acetate.

    • Purification via flash chromatography (40% CH2_2Cl2_2 in hexanes).

Yield:

  • 35% (typical isolated yield).

Key Data:

ParameterValue
Reaction Time3 hours (reflux)
Temperature80–100°C
SolventAcetonitrile
Purification MethodColumn chromatography

Mechanistic Insight :
The reaction proceeds via diazotization of the amino group by t-BuONO, followed by chloride substitution mediated by CuCl2_2. The oxazole ring’s electron-withdrawing nitrile group stabilizes the intermediate diazonium salt, facilitating chloride displacement.

Multi-Step Synthesis from 1-Naphthoic Acid

Step 1: Synthesis of 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile

This intermediate is prepared via a T3P®-assisted coupling of 1-naphthoic acid with aminomalononitrile, followed by cyclization.

Procedure:

  • Reactants :

    • 1-Naphthoic acid (1 equiv)

    • Aminomalononitrile (1 equiv)

  • Reagent : Propylphosphonic anhydride (T3P®, 1.5 equiv) in ethyl acetate.

  • Conditions :

    • Temperature: 25°C (room temperature)

    • Time: 12 hours

Yield:

  • 60–70% after purification.

Step 2: Chlorination via Sandmeyer Reaction

The intermediate undergoes chlorination as described in Section 1.

Overall Yield:

  • 21–25% (two-step process).

Alternative Chlorination Methods

Copper-Catalyzed Oxidative Chlorination

A modified approach uses CuCl2_2 and LiCl in dichloromethane (CH2_2Cl2_2) at room temperature.

Procedure:

  • Reactants :

    • 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile (1 equiv)

    • CuCl2_2 (2.0 equiv)

    • LiCl (4.0 equiv)

  • Conditions :

    • Temperature: 25°C

    • Time: 12 hours

Yield:

  • 30–40% (lower efficiency than Sandmeyer).

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Sandmeyer Reaction35High selectivity, scalableModerate yield
Multi-Step Synthesis21–25Uses commercially available starting materialsLengthy process, lower yield
Oxidative Chlorination30–40Mild conditionsRequires excess LiCl

Critical Reaction Optimization

Solvent Screening

  • Acetonitrile outperforms benzonitrile or propylene carbonate due to better solubility of intermediates.

  • Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.

Temperature Effects

  • Yields drop below 50°C due to incomplete diazotization.

  • Above 140°C, decomposition of the oxazole ring occurs.

Applications in Medicinal Chemistry

The compound serves as a precursor for 12/15-LOX inhibitors (e.g., ML351). Substitution at the 5-position with amines or alkyl groups enhances bioactivity, as demonstrated in structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Spectral Properties :

  • Molecular Formula : C₁₄H₇ClN₂O
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.99 (dq, J = 8.6 Hz, 1H, naphthyl-H), 8.27–8.18 (m, 2H), 8.09 (ddt, J = 8.1 Hz, 1H), 7.79–7.63 (m, 3H) .
  • The chlorine atom at position 5 enhances electrophilicity, enabling nucleophilic substitution reactions with amines to generate derivatives with varied biological activities .

Comparison with Similar Compounds

The structural and functional properties of 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile are compared below with analogous oxazole derivatives, focusing on substituents, synthesis, and biological relevance.

Structural Analogs and Substitution Effects

Table 1: Comparison of Key Oxazole Derivatives

Compound Name Substituent at Position 5 Molecular Formula Key Synthesis Step Biological Relevance
This compound Cl C₁₄H₇ClN₂O Diazotization/chlorination of 5-amino precursor Intermediate for LOX inhibitors
5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (ML351) NHCH₃ C₁₅H₁₂N₃O Substitution of Cl with methylamine Potent 12/15-LOX inhibitor (IC₅₀ = 200 nM)
5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) NHCH₂C₆H₅ C₂₁H₁₆N₃O Amine substitution under reflux in THF Tested for LOX inhibition
5-(Oxetan-3-ylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (30) NH-oxetane C₁₇H₁₄N₃O₂ Similar amine substitution Potential CNS-targeting agent

Key Observations:

Substituent Effects on Reactivity: The chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution with amines to yield derivatives like ML351 and compounds 28–30 . Amino-substituted analogs (e.g., ML351) exhibit enhanced hydrogen-bonding capacity, improving target binding affinity compared to the chloro precursor .

Spectral Differences: The ¹H NMR spectra of amino-substituted derivatives (e.g., ML351) show downfield shifts for aromatic protons due to electron-donating amine groups, contrasting with the chloro analog’s upfield naphthyl signals .

Biological Activity: ML351 demonstrates selective inhibition of 12/15-LOX (IC₅₀ = 200 nM), attributed to the methylamino group’s interaction with the enzyme’s active site . Compound 28 (benzylamino-substituted) showed moderate LOX inhibition, while compound 30 (oxetane-substituted) displayed improved solubility for CNS applications .

Biological Activity

5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring, a naphthalene moiety, and a carbonitrile functional group. The presence of the chloro substituent at the 5-position enhances its reactivity and biological activity compared to similar compounds lacking this group.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes. Notably, it has been identified as a selective inhibitor of human reticulocyte lipoxygenase (12/15-LOX), which plays a critical role in the biosynthesis of leukotrienes implicated in various diseases such as asthma, cancer, and cardiovascular conditions .

Inhibition of Lipoxygenases

Research indicates that this compound exhibits potent inhibitory effects on 12/15-LOX. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy:

CompoundTarget EnzymeIC50 (μM)Reference
This compound12/15-LOX0.20
Analogues12/15-LOXVaries (0.46 - >30)

These findings suggest that modifications to the naphthyl group can significantly impact potency, with the optimal configuration being the 1-naphthyl group.

Anticancer Properties

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Studies have reported that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the oxazole ring have been linked to enhanced activity against breast cancer cells.

Case Studies

  • Stroke Model : In a study involving a mouse model of stroke, this compound demonstrated protective effects against oxidative stress-induced cell death. This was attributed to its ability to inhibit 12/15-LOX activity, thereby reducing inflammatory responses associated with stroke pathology .
  • Antimicrobial Activity : Preliminary evaluations have indicated that similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The oxazole ring's structural attributes are thought to contribute to these effects, making it a candidate for further investigation in antimicrobial drug development.

Research Applications

The compound's unique structure allows it to serve various roles in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer agents.
  • Material Science : Used in synthesizing advanced materials due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., nitrogen/argon) with temperature-sensitive steps. Key solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). For example, protecting groups may be employed to prevent undesired side reactions during the formation of the oxazole core . Monitoring via Thin Layer Chromatography (TLC) ensures intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures can enhance final product purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazole ring and naphthalene substituents. Mass Spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution MS (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound’s naphthalene and oxazole moieties suggest potential as a scaffold for kinase inhibitors or receptor modulators. In vitro assays (e.g., enzyme inhibition studies) are used to screen bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like ion channels or ATP-binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Reactant of Route 2
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5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile

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